molecular formula C37H42N2O16 B14172328 Ebecryl 220 CAS No. 50843-44-2

Ebecryl 220

Cat. No.: B14172328
CAS No.: 50843-44-2
M. Wt: 770.7 g/mol
InChI Key: YPCHGLDQZXOZFW-UHFFFAOYSA-N
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Description

Ebecryl 220 is a hexafunctional aromatic urethane acrylate. It is known for its very fast cure response when exposed to ultraviolet light or an electron beam. This compound is widely used in various applications such as wood coatings and fillers, lithographic inks, scratch-resistant coatings on plastic, and more. It is valued for its ability to improve cure speed, solvent resistance, and gloss .

Preparation Methods

Ebecryl 220 is synthesized through a series of chemical reactions involving urethane and acrylate groups. The synthetic route typically involves the reaction of an isocyanate with a polyol to form a urethane linkage, followed by the addition of acrylate groups to introduce the desired functionality. The reaction conditions often include the use of catalysts and controlled temperature to ensure the formation of the hexafunctional aromatic urethane acrylate. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent product quality .

Chemical Reactions Analysis

Ebecryl 220 undergoes various types of chemical reactions, including:

    Polymerization: When exposed to ultraviolet light or an electron beam, this compound undergoes polymerization to form a cross-linked network. This reaction is typically initiated by photoinitiators or electron beam initiators.

    Addition Reactions: The acrylate groups in this compound can participate in addition reactions with other monomers or oligomers, leading to the formation of copolymers.

    Substitution Reactions:

Common reagents and conditions used in these reactions include photoinitiators, electron beam initiators, and controlled exposure to ultraviolet light or electron beams. The major products formed from these reactions are cross-linked polymers with enhanced mechanical and chemical properties .

Scientific Research Applications

Ebecryl 220 has a wide range of scientific research applications, including:

    Chemistry: It is used in the formulation of radiation-curable coatings, inks, and adhesives. Its fast cure response and excellent mechanical properties make it suitable for various chemical applications.

    Biology: this compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form durable and resistant coatings is valuable in biological applications.

    Medicine: In the medical field, this compound is used in the production of dental materials, surgical instruments, and other medical devices that require high-performance coatings.

    Industry: this compound is widely used in industrial applications such as automotive coatings, electronics, and packaging.

Mechanism of Action

The mechanism of action of Ebecryl 220 involves the formation of a cross-linked polymer network upon exposure to ultraviolet light or an electron beam. The acrylate groups in this compound undergo polymerization, leading to the formation of a three-dimensional network. This cross-linked structure imparts excellent mechanical properties, chemical resistance, and durability to the final product. The molecular targets and pathways involved in this process include the activation of photoinitiators or electron beam initiators, which generate reactive species that initiate the polymerization reaction .

Comparison with Similar Compounds

Ebecryl 220 is unique due to its hexafunctional aromatic urethane acrylate structure, which provides very fast cure response and excellent mechanical properties. Similar compounds include:

This compound stands out due to its high functionality, fast cure response, and excellent mechanical properties, making it a preferred choice for various high-performance applications .

Properties

CAS No.

50843-44-2

Molecular Formula

C37H42N2O16

Molecular Weight

770.7 g/mol

IUPAC Name

[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate

InChI

InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47)

InChI Key

YPCHGLDQZXOZFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Related CAS

178440-38-5

Origin of Product

United States

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